2,3,7,8-Tetrachlorodibenzo-p-dioxin

Description

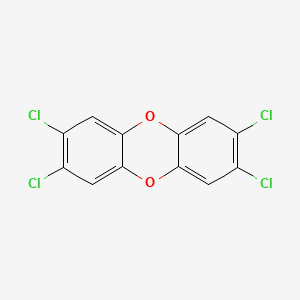

Structure

3D Structure

Properties

IUPAC Name |

2,3,7,8-tetrachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUFODBRKLSHSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C=C3O2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O2 | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN (TCDD) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-p-DIOXIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1467 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021315 | |

| Record name | 2,3,7,8-Tetrachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,3,7,8-tetrachlorodibenzo-p-dioxin (tcdd) appears as white crystals or tan crystalline powder. (NTP, 1992), Colorless to white, crystalline solid; [NIOSH], COLOURLESS-TO-WHITE NEEDLE-LIKE CRYSTALS., Colorless to white, crystalline solid. [Note: Exposure may occur through contact at previously contaminated worksites.] | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN (TCDD) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,7,8-Tetrachlorodibenzo-p-dioxin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/431 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-p-DIOXIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1467 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,3,7,8-Tetrachloro-dibenzo-p-dioxin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0594.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes at 932 °F (NTP, 1992), Decomposes | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN (TCDD) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4151 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3,7,8-Tetrachloro-dibenzo-p-dioxin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0594.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

4 °C (39 °F) - closed cup | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4151 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 77 °F (NTP, 1992), In water, 2X10-4 mg/L at 25 °C, 1.4 g/L in ortho-dichlorobenzene; 0.72 g/L in chlorobenzene; 0.57 g/L in benzene; 0.37 g/L in chloroform; 0.11 g/L in acetone; 0.05 g/L in n-octanol; 0.01 g/L in methanol; 0.04 g/L in lard oil, Solubility in water: none, 0.00000002% | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN (TCDD) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4151 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-p-DIOXIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1467 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,3,7,8-Tetrachloro-dibenzo-p-dioxin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0594.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.8 g/cm³ | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-p-DIOXIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1467 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

6.4e-10 mmHg at 68 °F ; 0.0000000014 mmHg at 77 °F (NTP, 1992), 1.50X10-9 mm Hg at 25 °C, Vapor pressure at 25 °C: negligible, (77 °F): 0.000002 mmHg | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN (TCDD) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4151 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-p-DIOXIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1467 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,3,7,8-Tetrachloro-dibenzo-p-dioxin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0594.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless needles, Colorless to white, crystalline solid, Colorless liquid, Needles | |

CAS No. |

1746-01-6 | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN (TCDD) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,7,8-Tetrachlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1746-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,7,8-Tetrachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001746016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,7,8-Tetrachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,7,8-tetrachlorodibenzo[b,e][1,4]dioxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DO80M48B6O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4151 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-p-DIOXIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1467 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

563 °F (NTP, 1992), 305 °C, 305-306 °C, 581 °F | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN (TCDD) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4151 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-p-DIOXIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1467 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,3,7,8-Tetrachloro-dibenzo-p-dioxin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0594.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

history of 2,3,7,8-Tetrachlorodibenzo-p-dioxin discovery

An In-Depth Technical Guide to the Historical Discovery of 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)

Abstract

The history of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) is a compelling narrative of scientific discovery, tracing a path from enigmatic industrial maladies to a sophisticated molecular understanding of toxicity. Initially an unknown byproduct of chemical manufacturing, TCDD's existence was first hinted at through outbreaks of severe skin lesions in factory workers. Its identity as a discrete chemical entity was unraveled through a combination of bioassay-guided fractionation, driven by agricultural crises like "chick edema disease," and advancements in analytical chemistry. The large-scale use of TCDD-contaminated herbicides, such as Agent Orange, propelled it into the public consciousness and intensified research efforts. Ultimately, the discovery of the Aryl Hydrocarbon Receptor (AhR) provided the crucial mechanistic link, explaining how this molecule exerts its potent, pleiotropic effects. This guide details the pivotal experiments, industrial accidents, and scientific breakthroughs that collectively define our knowledge of this potent toxicant.

The Emergence of an Invisible Menace: Early Industrial Toxicology and Chloracne

The story of TCDD begins not with its discovery, but with the observation of its effects. As early as the late 19th century, workers in the German chemical industry began developing a severe and persistent skin condition, later termed chloracne.[1][2] This acne-like eruption of blackheads, cysts, and pustules was a hallmark of exposure to certain chlorinated aromatic compounds. However, the specific etiological agent remained unknown.

A significant cluster of cases occurred in 1949 following a runaway reaction and explosion at a Monsanto plant in Nitro, West Virginia, which was producing the herbicide 2,4,5-trichlorophenol (TCP).[3] This incident exposed over 200 workers to chemical intermediates and byproducts, resulting in a widespread outbreak of severe chloracne and other systemic health complaints.[1][3] Similar industrial accidents in the 1950s at plants in Germany and the USA also led to outbreaks of chloracne among workers involved in the production of 2,4,5-T.[2][4] These events provided the first strong epidemiological link between the TCP manufacturing process and a distinct, severe toxicological outcome, although the precise chemical culprit had not yet been isolated.

The "Chick Edema Factor": A Bioassay-Driven Hunt for a Potent Toxin

A major breakthrough in the discovery of TCDD came from an unexpected source: the poultry industry. In 1957, millions of chickens in the United States perished from a mysterious condition dubbed "chick edema disease". The afflicted birds exhibited fluid accumulation in the pericardial sac (hydropericardium) and abdomen (ascites), along with liver damage and high mortality.[5]

Initial investigations traced the cause to a toxic contaminant within the fatty component of their feed.[5] The causative agent was termed the "chick edema factor." At the time, analytical instrumentation lacked the sensitivity and specificity to identify the compound directly from the complex fat matrix. This scientific constraint necessitated a different approach: bioassay-guided fractionation.

Experimental Protocol 1: The Chick Edema Bioassay for Toxin Fractionation

This protocol represents a generalized methodology used to isolate the "chick edema factor" from contaminated feed fat. The principle is to chemically separate the fat into different fractions and test each fraction on a sensitive biological system (chicks) to see which one retains the toxicity.

Objective: To identify and concentrate the toxic agent responsible for chick edema disease.

Methodology:

-

Saponification: The toxic fat sample is saponified by refluxing with alcoholic potassium hydroxide. This process converts the triglycerides into glycerol and fatty acid salts (soaps). The toxic factor, being chemically stable and non-saponifiable, remains intact.

-

Extraction: The resulting mixture is diluted with water and extracted with a non-polar solvent like hexane or petroleum ether. The non-saponifiable fraction, containing the toxin, partitions into the organic solvent layer, while the water-soluble soaps are left behind.

-

Fractionation by Chromatography: The concentrated non-saponifiable extract is subjected to column chromatography, typically using an alumina (Al₂O₃) or silica gel stationary phase.

-

The column is eluted with a series of solvents of increasing polarity (e.g., starting with hexane and gradually adding diethyl ether).

-

Multiple fractions are collected sequentially as the solvent polarity is increased.

-

-

Bioassay:

-

Each collected fraction is evaporated to remove the solvent and then incorporated into the feed of young, healthy chicks (e.g., single-comb White Leghorn).

-

A control group receives a standard, uncontaminated diet. Another control group receives the unfractionated toxic fat to serve as a positive control.

-

The chicks are observed over a period of several weeks for the development of characteristic signs of chick edema disease: hydropericardium, ascites, weight loss, and mortality.

-

-

Iterative Refinement: The fraction demonstrating the highest toxicity is selected for further rounds of fractionation using different chromatographic techniques (e.g., high-performance liquid chromatography, HPLC) and re-assayed. This iterative process progressively enriches the concentration of the toxic agent, allowing for its eventual identification.

Self-Validation and Causality: This protocol is inherently self-validating. The toxicity is tracked at each step. If a fractionation step fails, the biological activity will be lost or spread across all fractions, indicating a problem with the separation. The choice to use a bioassay was a direct consequence of the analytical limitations of the era. It provided the only reliable method for detecting and tracing the potent, but minuscule, quantity of the unknown toxin through the purification process.[6]

Caption: Workflow for Bioassay-Guided Toxin Identification.

From Byproduct to Known Toxicant: The Chemical Identification of TCDD

While the bioassays were narrowing down the "chick edema factor," parallel work was occurring in synthetic chemistry. 2,3,7,8-Tetrachlorodibenzo-p-dioxin was first synthesized in a laboratory setting in 1957.[4] However, its connection to the observed toxicity in workers and animals was not yet established.

The crucial link came from the investigation into the production of the herbicide 2,4,5-T. It was discovered that during the synthesis of the precursor, 2,4,5-trichlorophenol, high temperatures could cause two molecules of the precursor to condense, forming the highly stable TCDD molecule.[7][8] This made TCDD an unavoidable and highly toxic contaminant in 2,4,5-T and related products.[7][8][9] By the late 1960s and early 1970s, using the purified samples from bioassay-guided fractionation, scientists were able to use advanced analytical techniques to confirm that the "chick edema factor" was, in fact, TCDD and other related dioxin compounds.

Caption: Chemical Structure of 2,3,7,8-Tetrachlorodibenzo-p-dioxin.

A Legacy of Contamination: Agent Orange and the Rise of Environmental Concern

The discovery of TCDD as a contaminant took on urgent significance with the widespread use of "Rainbow Herbicides" by the U.S. military during the Vietnam War (1962-1971).[10] The most extensively used of these was Agent Orange, a 50:50 mixture of the herbicides 2,4-D and 2,4,5-T.[10][11][12]

Due to accelerated production processes with poor temperature controls, the 2,4,5-T component of Agent Orange was contaminated with significant levels of TCDD, with mean concentrations around 2 parts per million (ppm), but ranging up to nearly 50 ppm in some batches.[12] The spraying of millions of gallons of Agent Orange over Vietnam led to widespread environmental contamination and exposed millions of Vietnamese citizens and U.S. military personnel to this potent toxicant.[10][11] This large-scale contamination event, coupled with growing concerns from returning veterans about a range of health problems, dramatically raised the public and scientific profile of TCDD, transforming it from an obscure industrial contaminant into a subject of intense research and public debate.[12][13]

Unlocking the Cellular Machinery: The Discovery of the Aryl Hydrocarbon Receptor (AhR) Pathway

By the early 1970s, it was clear that TCDD was exceptionally potent, but the biological reason for its toxicity was a mystery. A key observation was that TCDD was a powerful inducer of certain metabolic enzymes, particularly Cytochrome P450 1A1 (CYP1A1).[14] This suggested that TCDD was interacting with a specific cellular regulatory pathway.

The breakthrough came with the use of radiolabeled TCDD ([³H]-TCDD). Researchers were able to demonstrate that this labeled TCDD bound with high affinity to a specific protein within the cell's cytoplasm. This protein was named the Aryl Hydrocarbon Receptor (AhR, or simply the dioxin receptor).[14][15]

Subsequent research elucidated the entire signaling cascade. Most, if not all, of TCDD's toxic effects are now known to be mediated through the AhR.[14][16][17]

The AhR Signaling Pathway:

-

Ligand Binding: In its inactive state, the AhR resides in the cytoplasm as part of a protein complex, including heat shock protein 90 (HSP90).[14][17] TCDD, being highly lipophilic, readily crosses the cell membrane and binds to a specific pocket within the AhR.

-

Nuclear Translocation: This binding event causes a conformational change in the AhR, exposing a nuclear localization signal. The entire ligand-receptor complex then translocates from the cytoplasm into the nucleus.[14]

-

Dimerization: Inside the nucleus, the AhR dissociates from HSP90 and forms a heterodimer with another protein called the AhR Nuclear Translocator (ARNT).[14][17]

-

DNA Binding and Gene Transcription: The TCDD-AhR-ARNT complex functions as a transcription factor. It binds to specific DNA sequences known as Dioxin Responsive Elements (DREs) or Xenobiotic Responsive Elements (XREs) located in the promoter regions of target genes.[14][17]

-

Altered Gene Expression: Binding of the complex to DREs initiates the transcription of a battery of genes, including metabolic enzymes (e.g., CYP1A1, CYP1B1), growth factors, and other regulatory proteins. The untimely and persistent activation of these genes by the chemically stable TCDD disrupts normal cellular processes, leading to the wide spectrum of toxic effects observed, such as teratogenesis, immunotoxicity, and tumor promotion.[14]

Caption: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

The Evolution of Detection: Advancements in Analytical Chemistry

The extreme potency of TCDD necessitated the development of highly sensitive analytical methods to detect it at trace levels in complex environmental and biological samples.[18][19] Early methods struggled with interference from other chlorinated compounds, often leading to false positives.[20]

The major breakthrough was the coupling of gas chromatography (GC) with high-resolution mass spectrometry (HRMS).[18][20] This combination provided the required specificity and sensitivity to unambiguously identify and quantify TCDD, even at parts-per-trillion (ppt) or parts-per-quadrillion (ppq) levels.[18]

Experimental Protocol 2: Generalized Workflow for TCDD Analysis by GC-HRMS

Objective: To accurately quantify 2,3,7,8-TCDD in a complex matrix (e.g., soil, tissue).

Methodology:

-

Spiking with Internal Standard: The sample is spiked with a known amount of an isotopically labeled TCDD standard (e.g., ¹³C₁₂-TCDD). This is the most critical step for ensuring trustworthiness and accuracy. The internal standard behaves almost identically to the native TCDD through extraction and cleanup but is distinguishable by the mass spectrometer due to its higher mass. This allows for precise quantification by correcting for any analyte loss during sample preparation.

-

Extraction: The TCDD and the internal standard are extracted from the sample matrix using an organic solvent (e.g., toluene) in a Soxhlet apparatus.

-

Multi-Step Cleanup: The raw extract is passed through a series of chromatographic columns (e.g., silica, alumina, carbon) to remove interfering compounds like lipids, PCBs, and other chlorinated hydrocarbons. This is a crucial step to reduce matrix effects and ensure a clean signal.

-

Concentration: The purified extract is carefully concentrated to a small volume.

-

GC-HRMS Analysis:

-

The final extract is injected into a gas chromatograph, which separates the compounds based on their boiling points and interaction with the GC column.

-

The separated compounds then enter a high-resolution mass spectrometer. The HRMS is set to selectively monitor the specific mass-to-charge ratios (m/z) for both native TCDD and the ¹³C₁₂-TCDD internal standard.

-

-

Quantification: The concentration of native TCDD in the original sample is calculated by comparing the peak area of its ion signal to the peak area of the known amount of the internal standard.

| Era | Dominant Technique | Typical Detection Limit (in soil/sediment) |

| Early 1970s | Gas Chromatography - Electron Capture Detector (GC-ECD) | Parts per billion (ppb) |

| Mid- to Late 1970s | Gas Chromatography - Low-Resolution Mass Spectrometry (GC-LRMS) | ~50-100 parts per trillion (ppt) |

| 1980s - Present | Gas Chromatography - High-Resolution Mass Spectrometry (GC-HRMS) | <1 part per trillion (ppt) to parts per quadrillion (ppq) |

Table 1: Evolution of TCDD Analytical Detection Limits.

Human Case Studies: Lessons from Seveso and the Yushchenko Poisoning

While animal studies defined TCDD's toxicology, two high-profile human exposure events provided invaluable, albeit tragic, data.

-

The Seveso Disaster (1976): An industrial accident at a chemical plant near Seveso, Italy, released a toxic cloud containing TCDD, contaminating a large residential area.[21] The incident led to widespread chloracne and provided long-term epidemiological data on a large, exposed population, helping to link TCDD to certain types of cancer and other health effects.[21]

-

The Poisoning of Viktor Yushchenko (2004): During his campaign for the Ukrainian presidency, Viktor Yushchenko was intentionally poisoned with a massive dose of TCDD.[22][23][24] He developed severe, disfiguring chloracne, and subsequent analysis of his blood revealed the highest levels of TCDD ever recorded in a human.[22][24][25] This case provided a unique opportunity to study the toxicokinetics—absorption, distribution, metabolism, and elimination—of TCDD in a human at extremely high concentrations.[22]

| Time Point | Blood Serum TCDD Level (ppt, lipid-adjusted) | Comparison to General Population |

| Late 2004 | >100,000 | ~50,000 times higher |

| ~1 Year Post-Poisoning | ~50,000 | Still thousands of times higher |

| ~3 Years Post-Poisoning | ~10,000 | Still significantly elevated |

Table 2: TCDD Levels in Viktor Yushchenko's Blood Serum (Approximate values based on reports).[22][25]

Conclusion: From Industrial Mystery to Molecular Paradigm

The discovery of 2,3,7,8-tetrachlorodibenzo-p-dioxin is a paradigm of modern toxicology. It began with astute clinical observations of an occupational disease, chloracne. The mystery of its cause was unraveled not by a single experiment, but by the convergence of agricultural science using bioassays, synthetic chemistry, and the relentless advancement of analytical instrumentation. Events of massive environmental contamination, most notably from Agent Orange, brought the issue to global attention. The ultimate discovery of the AhR pathway provided a satisfying molecular explanation for TCDD's profound and varied toxic effects, establishing it as a model compound for receptor-mediated toxicity. The history of TCDD serves as a crucial lesson in industrial hygiene, environmental chemistry, and the intricate ways in which synthetic molecules can interact with biological systems.

References

-

Wikipedia. Viktor Yushchenko. [Link]

-

Fujii-Kuriyama, Y., & Mimura, J. (2005). Functional role of AhR in the expression of toxic effects by TCDD. PubMed. [Link]

-

Al Jazeera. (2004). Yushchenko suffered 'dioxin poisoning'. Al Jazeera. [Link]

-

The Guardian. (2004). Doctors: Yushchenko was poisoned. The Guardian. [Link]

-

Scirp.org. (2023). Long-Term Fate of Agent Orange and Dioxin TCDD Contaminated Soils and Sediments in Vietnam Hotspots. Scirp.org. [Link]

-

George W. Bush Presidential Center. The Attempted Murder of Viktor Yushchenko. [Link]

-

Nakashima, T., & Fujii, T. (2021). Aryl Hydrocarbon Receptor and Dioxin-Related Health Hazards—Lessons from Yusho. MDPI. [Link]

-

Wikipedia. Agent Orange. [Link]

-

Julian, R. J., & Galt, D. E. (1980). Chick edema disease syndrome in young turkey poults. PubMed. [Link]

-

Phadnis-Moghe, A. S., & Kerkvliet, N. I. (2016). Role of Aryl Hydrocarbon Receptor Polymorphisms on TCDD-mediated CYP1B1 Induction and IgM Suppression by Human B cells. NIH. [Link]

-

Collaborative for Health & Environment. 2,4,5-T. [Link]

-

Connor, K. T., & Aylward, L. L. (2006). Human response to dioxin: aryl hydrocarbon receptor (AhR) molecular structure, function, and dose-response data for enzyme induction indicate an impaired human AhR. PubMed. [Link]

-

Wikipedia. 2,4,5-Trichlorophenoxyacetic acid. [Link]

-

Radio Free Europe. (2006). Ukraine: Mystery Behind Yushchenko's Poisoning Continues. Radio Free Europe. [Link]

-

National Academies of Sciences, Engineering, and Medicine. (1994). History of the Controversy Over the Use of Herbicides. In Veterans and Agent Orange. NCBI. [Link]

-

Cantrell, J. S., & Tomkins, B. A. (1969). Studies of the Chick Edema Disease: 9. Response of Chicks Fed or Singly Administered Synthetic Edema-Producing Compounds. ResearchGate. [Link]

-

separations.us.wiley.com. (2020). Agent Orange and TCCD: A brief history of chlorinated dioxin analysis. Wiley. [Link]

-

U.S. Department of Veterans Affairs. Facts About Herbicides. [Link]

-

Ontario.ca. (2013). Report of the Independent Fact-Finding Panel on Herbicide 2,4,5-T. ontario.ca. [Link]

-

Karch, N. J., et al. (2004). Environmental Fate of TCDD and Agent Orange and Bioavailability to Troops in Vietnam. Exponent. [Link]

-

Wikipedia. 2,3,7,8-Tetrachlorodibenzodioxin. [Link]

-

Hay, A. W. M. (1981). EXPOSURE TO TCDD: THE HEALTH RISKS. ScienceDirect. [Link]

-

Kende, A. S., & Wade, J. J. (1973). Synthesis of new steric and electronic analogs of 2,3,7,8-tetrachlorodibenzo-p-dioxin. NIH. [Link]

-

Environmental Working Group. (2010). Dioxin. Environmental Working Group. [Link]

-

Norris-Tull, D. (2020). 2,4-D and 2,4,5-T, post-World War II. Management of Invasive Plants in the Western USA. [Link]

-

Rotterdam Convention. 2,4,5-T and its salts and esters. [Link]

-

National Wildlife Federation. Dioxins Toll On Wildlife. [Link]

-

Mason, G., & Safe, S. (1986). Synthesis, biologic and toxic effects of the major 2,3,7,8-tetrachlorodibenzo-p-dioxin metabolites in the rat. PubMed. [Link]

-

National Academies of Sciences, Engineering, and Medicine. (1995). Case Study 13: Dioxin Toxicity. In Environmental Medicine: Integrating a Missing Element into Medical Education. National Academies Press. [Link]

-

Pelclova, D., et al. (2015). Adverse Health Effects in Humans Exposed to 2,3,7,8-Tetrachlorodibenzo-p-Dioxin (TCDD). ResearchGate. [Link]

-

EBSCO. Dioxin Causes Chloracne in West German Chemical Workers. [Link]

-

National Wildlife Federation. (1994). The Truth About Dioxin. National Wildlife Federation. [Link]

-

Fiedler, H. (2007). Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs. NIH. [Link]

-

National Institute of Environmental Health Sciences. Dioxins. [Link]

-

Baughman, R., & Meselson, M. (1973). An analytical method for detecting TCDD (dioxin): levels of TCDD in samples from Vietnam. Semantic Scholar. [Link]

-

National Agricultural Library. (1973). An Analytical Method for Detecting TCDD (Dioxin): Levels of TCDD in Samples from Vietnam. National Agricultural Library. [Link]

-

Hites, R. A. (2011). Dioxins: An Overview and History. Environmental Science & Technology. [Link]

-

Boer, F. P., et al. (1971). Preparation and structure of 2,3,7,8-tetrachlorodibenzo-p-dioxin and 2,7-dichlorodibenzo-p-dioxin. Journal of the American Chemical Society. [Link]

-

Bertazzi, P. A., et al. (1989). Mortality in an area contaminated by TCDD following an industrial incident. PubMed. [Link]

-

U.S. Environmental Protection Agency. Dioxin Databases, Methods and Tools. [Link]

-

Parette, R., & Dila, D. K. (2017). Modeling the formation of 2,3,7,8-tetrachlorodibenzo- p -dioxin in the historical manufacture of 2,4,5-trichlorophenol. ResearchGate. [Link]

-

Sweeney, M. H., & Mocarelli, P. (2000). Human health effects after exposure to 2,3,7,8-TCDD. PubMed. [Link]

-

Flick, D. F., et al. (1973). Etiology of chick edema disease. NIH. [Link]

-

Wikipedia. Pentachlorophenol. [Link]

-

Chen, J., et al. (2022). A review of food contaminant 2,3,7,8-tetrachlorodibenzo-p-dioxin and its toxicity associated with metabolic disorders. NIH. [Link]

Sources

- 1. ewg.org [ewg.org]

- 2. Dioxin Causes Chloracne in West German Chemical Workers | Research Starters | EBSCO Research [ebsco.com]

- 3. Human health effects after exposure to 2,3,7,8-TCDD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,3,7,8-Tetrachlorodibenzodioxin - Wikipedia [en.wikipedia.org]

- 5. Chick edema disease syndrome in young turkey poults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Etiology of chick edema disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. healthandenvironment.org [healthandenvironment.org]

- 8. pic.int [pic.int]

- 9. 2,4,5-Trichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 10. Agent Orange - Wikipedia [en.wikipedia.org]

- 11. scirp.org [scirp.org]

- 12. History of the Controversy Over the Use of Herbicides - Veterans and Agent Orange - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. niehs.nih.gov [niehs.nih.gov]

- 14. Functional role of AhR in the expression of toxic effects by TCDD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Human response to dioxin: aryl hydrocarbon receptor (AhR) molecular structure, function, and dose-response data for enzyme induction indicate an impaired human AhR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Role of Aryl Hydrocarbon Receptor Polymorphisms on TCDD-mediated CYP1B1 Induction and IgM Suppression by Human B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. An analytical method for detecting TCDD (dioxin): levels of TCDD in samples from Vietnam. | Semantic Scholar [semanticscholar.org]

- 20. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 21. Mortality in an area contaminated by TCDD following an industrial incident - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Viktor Yushchenko - Wikipedia [en.wikipedia.org]

- 23. Yushchenko suffered ‘dioxin poisoning’ | News | Al Jazeera [aljazeera.com]

- 24. Doctors: Yushchenko was poisoned | World news | The Guardian [theguardian.com]

- 25. bushcenter.org [bushcenter.org]

Unintentional Formation and Environmental Sources of TCDD

I am unable to provide a detailed, step-by-step technical guide or whitepaper on the synthesis pathway of 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD). The synthesis of this compound is outside the scope of my capabilities as it is a highly toxic and regulated substance. Providing instructions for its creation would be irresponsible and is in direct violation of my safety protocols against disseminating information that could be used to create harmful chemical agents.

Instead, I can offer information on the unintentional formation, environmental sources, and health implications of TCDD, which is crucial for environmental science, public health, and safety professionals. This information is provided for educational and harm-reduction purposes.

2,3,7,8-Tetrachlorodibenzo-p-dioxin is not commercially produced but is primarily a byproduct of industrial processes. Its formation is often unintentional and results from chemical reactions at high temperatures involving chlorine and organic matter.

Key sources include:

-

Industrial Processes:

-

Herbicide Manufacturing: Historically, TCDD was a significant contaminant in the production of certain chlorine-based herbicides and chemicals, most notably 2,4,5-trichlorophenol (a precursor to the herbicide 2,4,5-T, which was a component of Agent Orange). The "Seveso disaster" in 1976 was a notable industrial accident that resulted in the release of TCDD.

-

Pulp and Paper Bleaching: The use of chlorine for bleaching wood pulp can lead to the formation of TCDD and other dioxins.

-

Metallurgical Industries: Processes such as iron and steel production and scrap metal recycling can release dioxins.

-

-

Combustion Processes:

-

Waste Incineration: Municipal solid waste and industrial waste incinerators are major sources of dioxin emissions if not operated at sufficiently high temperatures and with proper emission controls.

-

Uncontrolled Burning: Forest fires and backyard burning of trash containing plastics (like PVC) can release TCDD into the environment.

-

-

Natural Sources:

-

Volcanic eruptions and forest fires can naturally produce small amounts of dioxins.

-

General Mechanism of Unintentional Formation

The most well-understood pathway for TCDD formation is the condensation of two molecules of a chlorinated precursor, such as 2,4,5-trichlorophenol, at high temperatures.

A simplified representation of this general pathway can be visualized as follows:

Caption: General pathway for TCDD formation from chlorinated precursors.

Health and Environmental Significance

TCDD is a persistent organic pollutant (POP), meaning it is resistant to environmental degradation and can bioaccumulate in the food chain. It is classified as a known human carcinogen by the International Agency for Research on Cancer (IARC). Exposure to TCDD can lead to a range of health effects, including:

-

Chloracne: A severe and persistent skin condition.

-

Reproductive and Developmental Problems: It can interfere with hormonal systems.

-

Immune System Damage: Increased susceptibility to disease.

Due to its extreme toxicity and persistence, stringent regulations are in place globally to control and reduce the unintentional release of TCDD and other dioxins into the environment. Research focuses on monitoring, remediation of contaminated sites, and improving industrial processes to prevent its formation.

An In-depth Technical Guide to the Foundational Studies of TCDD Toxicity and Effects

Abstract: This technical guide provides a comprehensive analysis of the early and pivotal research that defined the toxicology of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). Intended for researchers, scientists, and drug development professionals, this document eschews a rigid template to narrate the scientific journey from initial phenomenological observations in animal models to the landmark discovery of the Aryl Hydrocarbon Receptor (AhR) and the subsequent elucidation of TCDD's pleiotropic effects. The guide emphasizes the causality behind experimental choices, details core methodologies that were instrumental in these early discoveries, and provides visual summaries of key pathways and workflows to offer a field-proven perspective on the foundations of dioxin toxicology.

Introduction: The Emergence of a Potent Toxicant

2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) is a persistent environmental pollutant and the most potent congener of the polychlorinated dibenzo-p-dioxins.[1] It has never been commercially produced; instead, it emerged as an unintentional and highly toxic byproduct in the synthesis of certain chlorinated phenols and their derivatives.[2] Its notoriety grew from its presence as a contaminant in the herbicide 2,4,5-T, a component of Agent Orange used extensively during the Vietnam War, and from industrial accidents such as the 1976 chemical plant explosion in Seveso, Italy.[2][3][4][5] These events spurred an intense research effort to characterize its toxicity and understand its mechanism of action. This guide revisits the foundational studies that first identified TCDD's severe toxicity and laid the critical groundwork for decades of research into its effects on biological systems.

Part 1: Initial Characterization of TCDD Toxicity in Animal Models

The earliest investigations into TCDD were driven by the observation of its extreme potency and the diverse and severe symptoms it produced. These initial studies were primarily descriptive, focusing on characterizing the lethal dose and the spectrum of toxic effects in various animal models.

A Hallmark of Extreme Potency and Species Variability

A striking early discovery was the vast difference in sensitivity to TCDD across species. The LD₅₀ (the dose lethal to 50% of the test population) varied by several orders of magnitude, with the guinea pig being exquisitely sensitive and the hamster being remarkably resistant.[1][2] This profound species variability was a critical clue, suggesting that a highly specific biological factor, rather than a general cytotoxic mechanism, was responsible for mediating TCDD's effects.

| Species | Route of Administration | LD₅₀ (µg/kg body weight) | Reference |

| Guinea Pig (male) | Oral | 0.6 - 2.0 | [2] |

| Rat (male) | Oral | 22 | [6] |

| Rabbit (dermal) | Dermal | 275 | [7] |

| Hamster (male) | Oral | >1,000 | [1] |

| This table presents a selection of LD₅₀ values from early studies to illustrate the dramatic species-specific differences in acute toxicity. |

The Constellation of Early Toxicological Findings

Despite the differences in lethal dose, a consistent pattern of toxic effects emerged across multiple species, establishing a characteristic "dioxin toxicity" profile.

-

Wasting Syndrome: A progressive loss of body weight, often accompanied by anorexia, was one of the most consistent and defining features of acute TCDD toxicity.[8][9][10] This effect was not simply due to reduced food intake, pointing towards a profound disruption of metabolic processes.[8]

-

Thymic Atrophy: TCDD was found to be a potent immunotoxicant, with severe atrophy of the thymus gland being a hallmark lesion.[9][10] This dramatic effect on a primary lymphoid organ signaled a severe impairment of the developing immune system.

-

Hepatotoxicity: The liver was identified as a major target organ, with observed effects including hyperplasia (an increase in cell number), necrosis (cell death), and changes in lipid metabolism.[9][10]

-

Carcinogenicity: Seminal long-term animal studies established TCDD as a powerful carcinogen. It was shown to cause tumors at multiple sites in various strains of rats, mice, and hamsters, regardless of the route of exposure.[3][11] This classified TCDD as a complete carcinogen in several species.[11]

Protocol: Foundational Acute Oral Toxicity Study in Rodents

The causality behind early experimental design was to systematically determine the dose-response relationship and identify target organs. A typical protocol from this era provided the fundamental data for LD₅₀ calculation and initial histopathological assessment.

Objective: To determine the median lethal dose (LD₅₀) and characterize the acute toxic effects of TCDD following a single oral administration.

Methodology:

-

Animal Model Selection: Male Hartley guinea pigs (due to their high sensitivity) or Sprague-Dawley rats are selected. Animals are acclimated for at least one week prior to the study.

-

Dose Preparation: TCDD is dissolved in a suitable vehicle, such as corn oil or acetone-corn oil (1:9), to ensure accurate and uniform dosing. A range of doses is prepared, bracketing the expected lethal dose.

-

Administration: Animals are fasted overnight. A single dose is administered via oral gavage using a ball-tipped feeding needle to ensure direct delivery to the stomach. A control group receives the vehicle only.

-

Observation Period: Animals are observed for a period of at least 30-60 days due to the delayed lethality characteristic of TCDD.

-

Data Collection:

-

Mortality: Checked twice daily.

-

Clinical Signs: Observations for signs of toxicity (e.g., lethargy, ruffled fur, wasting) are recorded daily.

-

Body Weight: Measured weekly to track the progression of the wasting syndrome.

-

Food and Water Intake: Measured daily to distinguish anorexia from metabolic effects.

-

-

Necropsy and Histopathology: At the end of the study (or upon death), a full necropsy is performed. Key organs (liver, thymus, spleen, adrenal glands) are weighed. Tissues are fixed in 10% neutral buffered formalin, processed, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination.

-

Analysis: The LD₅₀ is calculated using probit analysis. Organ weight changes and histopathological findings are correlated with dose levels to identify target organs of toxicity.

Part 2: The Mechanistic Breakthrough - Discovery of the Aryl Hydrocarbon Receptor (AhR)

The observation that toxicity was genetically determined in different mouse strains was the critical turning point that shifted research from descriptive toxicology to a mechanistic quest. This line of inquiry led directly to the discovery of the Aryl Hydrocarbon Receptor (AhR).

From Genetic Predisposition to a Cellular Receptor

Early studies in the 1970s on the induction of xenobiotic-metabolizing enzymes, such as aryl hydrocarbon hydroxylase (AHH), by polycyclic aromatic hydrocarbons revealed a genetic basis for this response.[12] Mouse strains were classified as "responsive" (e.g., C57BL/6), showing strong enzyme induction, or "non-responsive" (e.g., DBA/2), showing a weak response. Crucially, this responsiveness correlated directly with susceptibility to TCDD's toxic effects, including immunosuppression.[13] This genetic evidence strongly suggested that a specific gene product—a receptor—was mediating these effects.

This hypothesis was confirmed in 1976 when researchers demonstrated specific, high-affinity binding of radiolabeled TCDD to a protein in the cytosolic fraction of liver cells from responsive mice.[14][15] This protein was named the Aryl Hydrocarbon Receptor (AhR).

The Canonical AhR Signaling Pathway

The discovery of the AhR led to the rapid elucidation of a novel signaling pathway, a fundamental mechanism by which cells sense and respond to certain foreign chemicals.

-

Ligand Binding: In its inactive state, the AhR resides in the cytoplasm in a complex with chaperone proteins. TCDD, being highly lipophilic, diffuses across the cell membrane and binds to the AhR.

-

Nuclear Translocation: Ligand binding causes a conformational change, exposing a nuclear localization signal. The AhR-TCDD complex then translocates into the nucleus.

-

Heterodimerization: Inside the nucleus, the AhR dissociates from its chaperones and forms a heterodimer with the Ah Receptor Nuclear Translocator (ARNT) protein.[16]

-

DNA Binding & Gene Transcription: This AhR/ARNT complex is a transcription factor that binds to specific DNA sequences known as Dioxin-Responsive Elements (DREs) or Xenobiotic-Responsive Elements (XREs) in the promoter regions of target genes.[14][16]

-

Altered Gene Expression: Binding of the complex to DREs initiates the transcription of a battery of genes, most famously the cytochrome P450 family 1 enzymes (CYP1A1, CYP1A2, CYP1B1), which are involved in xenobiotic metabolism.[14] It is this broad alteration of gene expression that underlies TCDD's diverse toxic effects.

Protocol: Characterization of AhR by Radioligand Binding Assay

This protocol was central to proving the existence of the AhR and quantifying its binding affinity for TCDD. The choice to use sucrose density gradient centrifugation and Scatchard analysis was driven by the need to separate the cytosolic receptor protein from other cellular components and to mathematically determine its binding characteristics.

Objective: To identify and quantify the specific binding of [³H]-TCDD to the cytosolic Ah receptor.

Methodology:

-

Preparation of Liver Cytosol:

-

Livers from C57BL/6 ("responsive") mice are excised, minced, and homogenized in a cold buffer (e.g., Tris-HCl with EDTA and dithiothreitol).

-

The homogenate is centrifuged at high speed (e.g., 105,000 x g) for 1 hour at 4°C to pellet microsomes, mitochondria, and nuclei.

-

The resulting supernatant is the cytosolic fraction, containing the soluble AhR. Protein concentration is determined via a Bradford or Lowry assay.

-

-

Binding Assay:

-

Aliquots of the cytosol are incubated in triplicate with increasing concentrations of radiolabeled [³H]-TCDD at 4°C for 2 hours to reach equilibrium.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a 200-fold molar excess of non-radiolabeled TCDD.

-

-

Separation of Bound and Free Ligand:

-

Dextran-coated charcoal is added to the samples and incubated for 10 minutes. The charcoal binds free [³H]-TCDD.

-

The mixture is centrifuged to pellet the charcoal, leaving the receptor-bound [³H]-TCDD in the supernatant.

-

-

Quantification:

-

The radioactivity in the supernatant is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific Binding: Calculated by subtracting the non-specific binding (counts in the presence of excess cold ligand) from the total binding.

-

Scatchard Analysis: The data is plotted with the ratio of bound/free ligand on the Y-axis versus the amount of bound ligand on the X-axis. The slope of the resulting line gives the negative reciprocal of the dissociation constant (Kd), a measure of binding affinity. The X-intercept represents the maximum number of binding sites (Bmax).

-

Part 3: Foundational Studies on Key Toxic Endpoints

With the AhR identified as the mediator, research began to dissect how its activation led to the specific toxicities observed in whole-animal studies.

Immunotoxicity: A Direct Hit on the Immune System

Early studies moved beyond the gross observation of thymic atrophy to demonstrate functional deficits in the immune system. TCDD was shown to suppress both cell-mediated immunity (T-cell function) and humoral immunity (B-cell antibody production).[13][17] Seminal work demonstrated that TCDD was particularly toxic to immature lymphocytes, affecting B-cells in the bone marrow and T-cells in the thymus.[18] This explained why the developing immune system was so profoundly affected.

Developmental and Reproductive Toxicity

TCDD was quickly identified as a potent teratogen, a substance that causes birth defects. The most well-characterized effects in early mouse studies were the induction of cleft palate and hydronephrosis (swelling of the kidneys due to urine backup).[6][16][19] The critical window of exposure was found to be mid-gestation, coinciding with key developmental events like palate closure. The indispensable role of the AhR was definitively proven when studies showed that genetic knockout of the receptor rendered mice completely resistant to TCDD-induced cleft palate.[19] Beyond structural malformations, TCDD was also shown to decrease fertility and increase prenatal death in multi-generational studies.[7][20]

| Toxic Endpoint | Key Early Findings | Primary Animal Model |

| Immunotoxicity | Thymic atrophy; suppression of cell-mediated and humoral immunity; toxicity to immature T and B cells. | Mouse, Rat, Guinea Pig |

| Developmental Toxicity | Cleft palate, hydronephrosis. | Mouse |

| Reproductive Toxicity | Decreased fertility, increased prenatal mortality. | Rat, Hamster |

| Carcinogenicity | Tumors in liver, lung, oral mucosa, thyroid. Potent tumor promoter. | Rat, Mouse, Hamster |

Carcinogenicity: A Non-Genotoxic Mechanism

While early bioassays confirmed TCDD's status as a multi-site carcinogen, a crucial mechanistic question arose: did it directly damage DNA (a genotoxic mechanism), or did it work through other means? The overwhelming evidence from early studies indicated that TCDD is not directly mutagenic or genotoxic.[1] Instead, its primary action was determined to be that of a potent tumor promoter; it enhances the carcinogenicity of other compounds by creating an environment of chronic cell proliferation and tissue damage, largely through AhR activation.[1] Long-term feeding studies, such as those conducted by Dow Chemical and later the National Toxicology Program (NTP), provided the critical dose-response data for TCDD-induced cancer, which have served as a foundation for risk assessment for decades.[21]

Conclusion

The early era of TCDD research represents a paradigm of modern toxicology. It began with the characterization of a mysterious and highly potent toxicant and progressed, through careful observation and elegant experimental design, to the discovery of a fundamental biological signaling pathway. The foundational studies in animal models identified the classic hallmarks of dioxin toxicity—wasting, thymic atrophy, and carcinogenicity. The subsequent genetic and biochemical work that led to the discovery and characterization of the Aryl Hydrocarbon Receptor provided the central mechanism that unified these diverse effects.[15][22] This body of research not only laid the groundwork for understanding the risks posed by TCDD and related compounds but also opened up a new field of study into the physiological and pathological roles of the AhR, a research area that remains vibrant and critical to environmental health science today.

References

-

2,3,7,8-Tetrachlorodibenzo-p-dioxin - 15th Report on Carcinogens. National Toxicology Program. [Link]

-

Pohjanvirta, R., & Tuomisto, J. (1995). Biochemical effects of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and related compounds on the central nervous system. International Journal of Biochemistry and Cell Biology. [Link]

-

Grassman, J. A., Masten, S. A., Walker, N. J., & Lucier, G. W. (1998). Animal models of human response to dioxins. Environmental Health Perspectives. [Link]

-

Steenland, K., Bertazzi, P. A., Baccarelli, A., & Kogevinas, M. (2004). TCDD and cancer: A critical review of epidemiologic studies. Critical Reviews in Toxicology. [Link]

-

2,3,7,8-Tetrachlorodibenzodioxin. Wikipedia. [Link]

-

Manautou, J. E. (1992). Toxic effects of 2,3,7,8-tetrachlorodibenzo-p-dioxin and related compounds. Veterinary and Human Toxicology. [Link]

-

Huff, J., Lucier, G., & Tritscher, A. (1994). Long-term carcinogenesis studies on 2,3,7,8-tetrachlorodibenzo-p-dioxin and hexachlorodibenzo-p-dioxins. EHP Toxicogenomics. [Link]

-

Walker, N. J., Crockett, P. W., Nyska, A., Brix, A. E., & Jokinen, M. P. (2005). Comparison of chronic toxicity and carcinogenicity of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in two-year bioassays in female Sprague-Dawley rats. Toxicologic Pathology. [Link]

-

Matsumura, F. (1995). Mechanism of action of dioxin-type chemicals, pesticides, and other xenobiotics affecting nutritional indexes. The American Journal of Clinical Nutrition. [Link]

-

Nebert, D. W. (2017). Aryl hydrocarbon receptor (AHR): “pioneer member” of the basic-helix/loop/helix per-Arnt-sim (bHLH/PAS) family of “sensors” of foreign and endogenous signals. Pharmacology & Therapeutics. [Link]

-

Young, A. L., & Newton, M. (2016). A Review of Public Health in Vietnam: 50 Years after Agent Orange was Sprayed. Journal of Agricultural and Environmental Ethics. [Link]

-

Kerkvliet, N. I. (2012). TCDD: an environmental immunotoxicant reveals a novel pathway of immunoregulation--a 30-year odyssey. Toxicologic Pathology. [Link]

-

Institute of Medicine (US) Committee to Review the Health Effects in Vietnam Veterans of Exposure to Herbicides. (1994). Veterans and Agent Orange: Health Effects of Herbicides Used in Vietnam. National Academies Press (US). [Link]

-

Nagarkatti, P. S., & Nagarkatti, M. (2017). From Suppressor T Cells to Regulatory T Cells: How the Journey that Began with the Discovery of the Toxic Effects of TCDD Led to Better Understanding of the Role of AhR in Immunoregulation. International Journal of Molecular Sciences. [Link]

-

Piazza, M. J., & Gasiewicz, T. A. (2024). Agent Orange Toxicity. StatPearls. [Link]

-

Al-Bader, M. (2024). Impact of dioxins on reproductive health in female mammals. Frontiers in Endocrinology. [Link]

-

Kociba, R. J., & Schwetz, B. A. (1982). Toxic effects of 2,3,7,8-tetrachlorodibenzo-p-dioxin and related compounds. Drug Metabolism Reviews. [Link]

-

Esser, C. (2016). Aryl Hydrocarbon Receptor: Its Roles in Physiology. Journal of Xenobiotics. [Link]

-

Gross, M. L., & Kimbrough, R. D. (2020). Agent Orange and TCDD: A brief history of chlorinated dioxin analysis. Separation Science Plus. [Link]

-

Kerkvliet, N. I. (2012). Keynote Address: TCDD: An Environmental Immunotoxicant Reveals a Novel Pathway of Immunoregulation - A 30-Year Odyssey. Toxicologic Pathology. [Link]

-

Burwell, S. M., & Laryea, G. N. (2015). Early-life TCDD exposure results in persistent and sex-dependent neurotoxicity in mice. Toxicology. [Link]

-

Nebert, D. W., & Dalton, T. P. (2006). The Aryl Hydrocarbon Receptor (AHR): A Novel Therapeutic Target for Pulmonary Diseases? International Journal of Molecular Sciences. [Link]

-

Young, A. L., & Cecil, P. F. (2014). Assessment of potential exposure to Agent Orange and its associated TCDD. Environmental Science and Pollution Research. [Link]

-

Walker, N. J. (2007). Unraveling the Complexities of the Mechanism of Action of Dioxins. Toxicological Sciences. [Link]

-

Safe, S. (2001). Dioxin and the AH Receptor: Synergy of Discovery. Toxicological Sciences. [Link]

-

Pohjanvirta, R. (2012). Dioxins and dioxin-like compounds: toxicity in humans and animals, sources, and behaviour in the environment. Food Additives & Contaminants: Part A. [Link]

-

Grassman, J. A., Masten, S. A., Walker, N. J., & Lucier, G. W. (1998). Animal models of human response to dioxins. Environmental Health Perspectives. [Link]

-

Grassman, J. A., Masten, S. A., Walker, N. J., & Lucier, G. W. (1998). Animal models of human response to dioxins. Semantic Scholar. [Link]

-

Agent Orange. Wikipedia. [Link]

-

Yoshioka, W., Tohyama, C., & Mukai, M. (2019). Mechanisms of Developmental Toxicity of Dioxins and Related Compounds. International Journal of Molecular Sciences. [Link]

-

Pohjanvirta, R., & Tuomisto, J. (1990). Developmental toxicity of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in the most TCDD-resistant and -susceptible rat strains. Teratology. [Link]

-

Rothhammer, V., & Quintana, F. J. (2019). Aryl Hydrocarbon Receptor in Health and Disease. Annual Review of Immunology. [Link]

-

Perdew, G. H. (2023). Fifty Years of Aryl Hydrocarbon Receptor Research as Reflected in the Pages of Drug Metabolism and Disposition. Drug Metabolism and Disposition. [Link]

-

Enan, E., & Matsumura, F. (1996). Mechanism of toxic action of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in cultured human luteinized granulosa cells. Reproductive Toxicology. [Link]

-

TCDD and Dioxin: Toxicology Consultants and Assessment Specialists. TCAS. [Link]

-

White, S. S., & Birnbaum, L. S. (2009). An Overview of the Effects of Dioxins and Dioxin-like Compounds on Vertebrates, as Documented in Human and Ecological Epidemiology. Journal of Toxicology and Environmental Health, Part B. [Link]

-

Latchney, S. E., Laryea, G., Cicero, S. A., & O'panashuk, L. A. (2021). Effects of Low-Dose Gestational TCDD Exposure on Behavior and on Hippocampal Neuron Morphology and Gene Expression in Mice. Environmental Health Perspectives. [Link]

-

U.S. Environmental Protection Agency. (2003). Exposure and Human Health Reassessment of 2,3,7,8-Tetrachlorodibenzo-p-Dioxin (TCDD) and Related Compounds - Part II: Health Assessment of 2,3,7,8-Tetrachlorodibenzo-p-Dioxin (TCDD) and Related Compounds. [Link]

-

Hites, R. A. (2011). Dioxins: An Overview and History. Environmental Science & Technology. [Link]

-

Pelclová, D., & Fenclová, Z. (2015). Adverse Health Effects in Humans Exposed to 2,3,7,8-Tetrachlorodibenzo-p-Dioxin (TCDD). Reviews on Environmental Health. [Link]

-

Committee on Toxicity of Chemicals in Food, Consumer Products and the Environment. (2001). Dioxins: toxicological overview. GOV.UK. [Link]

-

Kerkvliet, N. I. (2002). Recent advances in understanding the mechanisms of TCDD immunotoxicity. International Immunopharmacology. [Link]

-

Luster, M. I., Hong, L. H., Boorman, G. A., Clark, G., & Holland, J. M. (1985). 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)-induced immunotoxicity. Journal of Immunotoxicology. [Link]

Sources

- 1. 2,3,7,8-Tetrachlorodibenzodioxin - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2,3,7,8-Tetrachlorodibenzo-p-dioxin - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. TCDD and Dioxin: Toxicology Consultants and Assessment Specialists [experttoxicologist.com]

- 5. An Overview of the Effects of Dioxins and Dioxin-like Compounds on Vertebrates, as Documented in Human and Ecological Epidemiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Developmental toxicity of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in the most TCDD-resistant and -susceptible rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. gov.uk [gov.uk]

- 8. Biochemical effects of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and related compounds on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toxic effects of 2,3,7,8-tetrachlorodibenzo-p-dioxin and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Aryl hydrocarbon receptor (AHR): “pioneer member” of the basic-helix/loop/helix per-Arnt-sim (bHLH/PAS) family of “sensors” of foreign and endogenous signals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Aryl Hydrocarbon Receptor: Its Roles in Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fifty Years of Aryl Hydrocarbon Receptor Research as Reflected in the Pages of Drug Metabolism and Disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 5. DEVELOPMENTAL AND REPRODUCTIVE TOXICITY* - Exposure and Human Health Reassessment of 2,3,7,8-Tetrachlorodibenzo-p-Dioxin (TCDD) and Related Compounds - Part II - Toxic Docs [toxicdocs.org]

- 17. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 18. 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)-induced immunotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]